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molecular formula C9H8N2O3 B1581116 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione CAS No. 2420-17-9

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

Cat. No. B1581116
M. Wt: 192.17 g/mol
InChI Key: UMTNMIARZPDSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05120855

Procedure details

Crude 5-(p-hydroxyphenyl)hydantoin (85.6 g) is placed in a 1-liter round bottom flask with 41 g hydroxylamine sulfate, 1 g Na2S2O4, 60 g NaOH, and 300 ml H2O. The contents are refluxed for 1 hour and then cooled in an ice bath. Then 125 ml cold concentrated HCl are added. The solids are filtered and washed with 200 ml H2O. The solids are dried in a vacuum oven at 60° C. over the weekend yielding 58.8 g of ca. 95% pure p-hydroxyphenylhydantoic acid (by HPLC analysis).
Quantity
85.6 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[NH:12][C:11](=[O:13])[NH:10][C:9]2=[O:14])=[CH:4][CH:3]=1.S(O)(O)(=O)=[O:16].NO.[OH-].[Na+].Cl>[O-]S(S([O-])=O)=O.[Na+].[Na+].O>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:12][C:11]([NH2:10])=[O:13])[C:9]([OH:14])=[O:16])=[CH:4][CH:3]=1 |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
Quantity
85.6 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C1C(NC(N1)=O)=O
Name
Quantity
41 g
Type
reactant
Smiles
S(=O)(=O)(O)O.NO
Name
Quantity
60 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
1 g
Type
catalyst
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
125 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The contents are refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The solids are filtered
WASH
Type
WASH
Details
washed with 200 ml H2O
CUSTOM
Type
CUSTOM
Details
The solids are dried in a vacuum oven at 60° C. over the weekend

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(C(=O)O)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 58.8 g
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 89.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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